4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide
Description
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group to the benzamide core. The N-ethyl and N-(m-tolyl) substituents on the benzamide nitrogen introduce steric and electronic variations that influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-ethyl-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-5-28(23-10-6-8-19(2)16-23)26(29)21-14-12-20(13-15-21)18-30-24-11-7-9-22-17-27(3,4)31-25(22)24/h6-16H,5,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOLIGAULFYYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and 2,2-dimethyl-1,3-dioxane, under acidic conditions.
Etherification: The benzofuran core is then subjected to etherification with a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the oxy-methyl group.
Amidation: The final step involves the amidation reaction where the etherified benzofuran is reacted with N-ethyl-N-(m-tolyl)amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be employed to streamline the process and ensure consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Catalysis: The compound’s structure allows it to act as a ligand in metal-catalyzed reactions.
Materials Science: It can be used in the synthesis of polymers and advanced materials due to its rigid and stable structure.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry:
Chemical Industry: Utilized in the production of specialty chemicals and intermediates.
Pharmaceutical Industry: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can engage in π-π stacking interactions, while the benzamide group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl-oxy)-N-(o-tol-yl)acetamide
This structurally related compound () replaces the benzamide core with an acetamide group and substitutes the N-ethyl and N-(m-tolyl) groups with a single N-(o-tolyl) group. Key differences include:
- Core structure: Acetamide vs. benzamide.
- Substituents : The o-tolyl group in the analog introduces ortho-substitution steric effects, whereas the m-tolyl group in the target compound offers para-substitution flexibility.
- Crystallography : The analog’s crystal structure reveals intermolecular hydrogen bonds (N–H···O) stabilizing its lattice, a feature that may differ in the target compound due to its N-ethyl and N-(m-tolyl) substituents hindering hydrogen bonding .
Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound () shares the benzamide core but diverges in substituents:
- Functional groups : The hydroxyl and dimethyl groups in the analog create an N,O-bidentate directing group, enabling metal coordination in catalysis. The target compound lacks such polar groups, prioritizing lipophilicity.
- Synthesis: Both compounds use benzoyl chloride intermediates, but the analog employs 2-amino-2-methyl-1-propanol for amide formation, whereas the target likely requires a more complex coupling agent (e.g., carbodiimide-based reagents, as in ) .
Comparison with Agrochemical Benzamides
Several benzamide derivatives listed in –7 (e.g., mepronil, fenfuram) are commercial pesticides. Key contrasts include:
- Substituent effects : The target compound’s dihydrobenzofuran and N-ethyl/m-tolyl groups may enhance environmental stability compared to mepronil’s isopropoxyphenyl group.
- Bioactivity : Mepronil inhibits fungal succinate dehydrogenase, but the target compound’s activity remains speculative without direct data .
Hypothesized Properties
Biological Activity
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
The compound can be synthesized through a multi-step process involving the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran derivatives with various amines and acylating agents. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO4 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | DASOWBVXTZBFOT-UHFFFAOYSA-N |
Anticancer Potential
Research has indicated that compounds related to dihydrobenzofurans exhibit significant anticancer activity. For instance, a study evaluated various dihydrobenzofuran lignans for their effects on human tumor cell lines. One compound demonstrated a GI(50) value of 0.3 µM against breast cancer cell lines, indicating strong cytotoxicity . The mechanism involves inhibition of tubulin polymerization, which is critical for mitosis.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter receptors. A related study on dual receptor antagonists indicated that modifications in similar benzamide structures can yield compounds with antidepressant-like properties . This suggests that this compound may also influence serotonergic or adrenergic pathways.
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. Preliminary data suggest that it may affect cellular signaling pathways related to cancer cell proliferation and apoptosis.
Case Studies
- In Vitro Studies : In vitro studies have shown that related compounds inhibit tubulin polymerization at micromolar concentrations. For example, a derivative was noted to inhibit mitosis effectively through interaction at the colchicine binding site of tubulin .
- Toxicological Assessments : Toxicological evaluations are critical for understanding the safety profile of such compounds. The EFSA has established guidelines for assessing the toxicological relevance of similar compounds in pesticide metabolites, which could be informative for future studies on this benzamide derivative .
Scientific Research Applications
Medicinal Chemistry
The compound's structure features a benzamide derivative with a dihydrobenzofuran moiety, which is known for its biological activity. The incorporation of the dihydrobenzofuran unit is significant due to its established pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide exhibit antimicrobial properties. For instance, derivatives of dihydrobenzofuran have been evaluated for their efficacy against various bacterial strains, showcasing promising results against resistant pathogens . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer activity. Studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cell lines remains an area of active research.
Enzyme Inhibition Studies
The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic disorders and neurodegenerative diseases.
α-Glucosidase Inhibition
Research indicates that compounds with similar structures can act as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes mellitus by slowing carbohydrate absorption . The inhibition of this enzyme can lead to reduced postprandial blood glucose levels.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds that inhibit this enzyme can potentially enhance cholinergic transmission and improve cognitive function . The structural features of this compound may contribute to its efficacy in this regard.
Synthesis and Structural Analysis
The synthesis of this compound has been reported using various methodologies involving the reaction of substituted benzamides with dihydrobenzofuran derivatives . Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (1) Functionalization of the 2,2-dimethyl-2,3-dihydrobenzofuran core with a chloromethyl group. (2) Etherification using a benzyloxy intermediate. (3) Amide coupling with N-ethyl-m-toluidine. Key intermediates should be characterized via /-NMR, FT-IR (to confirm ether/amide bonds), and LC-MS for purity assessment. Crystallographic validation (e.g., X-ray diffraction) is recommended for structural confirmation of intermediates .
Q. How can researchers ensure reproducibility in synthesizing this compound under varying laboratory conditions?
- Methodological Answer :
- Standardize solvent systems (e.g., DMF for amide coupling) and reaction temperatures (e.g., 80–120°C for nucleophilic substitutions).
- Use catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency, as demonstrated in analogous benzamide syntheses .
- Document moisture-sensitive steps (e.g., anhydrous NaSO for drying) and stoichiometric ratios (e.g., 1.2:1 molar excess of acyl chloride for amidation) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from rotational isomerism in the benzamide moiety?
- Methodological Answer :
- Perform variable-temperature NMR to observe coalescence of peaks, confirming dynamic rotational isomerism.
- Compare computed NMR spectra (DFT/B3LYP/6-31G*) with experimental data to identify dominant conformers.
- Use X-ray crystallography to determine the solid-state conformation and correlate with solution-phase behavior .
Q. How can computational modeling predict the compound’s bioavailability and interaction with biological targets?
- Methodological Answer :
- Employ molecular docking (AutoDock Vina) to simulate binding to receptors (e.g., kinases or GPCRs) using the compound’s 3D structure (from crystallography or DFT-optimized geometry).
- Calculate ADMET properties (SwissADME) to assess logP (lipophilicity), solubility, and metabolic stability.
- Validate predictions with in vitro assays (e.g., hepatic microsome stability tests) .
Q. What experimental designs optimize reaction yields while minimizing hazardous byproducts (e.g., genotoxic impurities)?
- Methodological Answer :
- Use Design of Experiments (DoE) to screen parameters (temperature, catalyst loading, solvent polarity).
- Implement green chemistry principles: replace chlorinated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Monitor byproducts via LC-MS/MS and employ scavengers (e.g., silica-bound thiourea for acyl chloride quenching) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the dihydrobenzofuran ring?
- Methodological Answer :
- Re-optimize DFT calculations with dispersion corrections (e.g., ωB97X-D/def2-TZVP) to account for van der Waals interactions.
- Analyze crystal packing effects (Hirshfeld surface analysis) that may distort bond lengths in the solid state .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
